molecular formula C18H19BrN2O B1401916 2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde CAS No. 1713163-03-1

2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde

Cat. No.: B1401916
CAS No.: 1713163-03-1
M. Wt: 359.3 g/mol
InChI Key: MXLOYLVWYQWCPP-UHFFFAOYSA-N
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Description

Nomenclature and Classification

This compound is systematically classified as a heterocyclic organic compound containing both aromatic and aliphatic structural elements. The compound is officially registered under the Chemical Abstracts Service number 1713163-03-1, providing it with a unique identifier in chemical databases worldwide. The molecular formula C18H19BrN2O reflects the presence of eighteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 359.26 grams per mole. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions that precisely describe the structural arrangement, with the compound name indicating the 6-position bromination of the benzaldehyde ring and the 2-position attachment of the 4-benzylpiperazin-1-yl substituent.

The classification of this compound extends beyond simple nomenclature to encompass its position within several important chemical categories. As a member of the piperazine family, it belongs to a class of nitrogen-containing heterocycles that have demonstrated significant importance in pharmaceutical applications. The benzylpiperazine moiety specifically places it within a subclass of compounds that have been extensively studied for their potential therapeutic applications. The presence of the aldehyde functional group adds another dimension to its chemical classification, as aldehydes represent a fundamental class of organic compounds with distinctive reactivity patterns. The bromine substitution further classifies it as an organobromine compound, which may confer specific chemical and biological properties related to halogen bonding and metabolic considerations.

Property Value Reference
IUPAC Name This compound
CAS Number 1713163-03-1
Molecular Formula C18H19BrN2O
Molecular Weight 359.26 g/mol
Chemical Class Benzylpiperazine derivative
Functional Groups Aldehyde, Piperazine, Aromatic halide

Historical Context in Benzylpiperazine Chemistry

The development of benzylpiperazine chemistry traces its origins to the early twentieth century, with the first synthesis of benzylpiperazine itself occurring in 1944 by Burroughs Wellcome & Company. Initially investigated as a potential antihelminthic agent for veterinary applications, benzylpiperazine and its derivatives gradually revealed broader pharmaceutical potential as researchers began to understand the versatility of the piperazine scaffold. The recognition that benzylpiperazine possessed amphetamine-like effects led to investigations of its potential as an antidepressant medication during the 1970s, although these studies ultimately revealed its liability for abuse and led to regulatory control.

The evolution of benzylpiperazine chemistry has been marked by systematic efforts to modify the basic structure to enhance desired properties while minimizing unwanted effects. The introduction of various substituents on both the benzyl ring and the piperazine nitrogen atoms has yielded numerous derivatives with diverse biological activities. The development of this compound represents a continuation of this synthetic evolution, incorporating both the proven benzylpiperazine pharmacophore and strategically placed functional groups that may modulate its overall properties. The 6-bromo substitution pattern reflects modern understanding of how halogen substituents can influence molecular interactions, while the aldehyde functionality provides opportunities for further chemical modification.

Historical trends in benzylpiperazine research have demonstrated the importance of structure-activity relationships in guiding synthetic efforts. Early investigations focused primarily on modifications to the benzyl ring system, but more recent work has expanded to include alterations to the piperazine ring itself and the introduction of additional functional groups. The compound under examination exemplifies this contemporary approach, combining established structural elements with novel substitution patterns that may offer unique advantages in specific applications. This historical progression reflects the broader evolution of medicinal chemistry from simple structural modifications to more sophisticated approaches based on detailed understanding of molecular mechanisms and pharmacological principles.

Significance in Heterocyclic Chemistry

The piperazine ring system occupies a position of fundamental importance in heterocyclic chemistry, representing one of the most widely utilized nitrogen-containing heterocycles in pharmaceutical applications. This six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of chemical stability, conformational flexibility, and functional versatility that has made it invaluable in drug design and development. The significance of piperazine-containing compounds extends across numerous therapeutic areas, including treatment of bacterial infections, neurological disorders, and various forms of cancer.

This compound exemplifies several key aspects of heterocyclic chemistry that contribute to its potential significance. The piperazine ring serves as a central scaffold that can accommodate diverse substitution patterns while maintaining structural integrity and appropriate physicochemical properties. The nitrogen atoms within the piperazine ring provide sites for hydrogen bonding and electrostatic interactions, which are crucial for biological activity, while also offering opportunities for further synthetic modification. The benzyl substituent on one nitrogen atom adds hydrophobic character and may facilitate membrane permeation, while the attachment to the brominated benzaldehyde system through the other nitrogen creates a molecular architecture that spans multiple chemical environments.

Heterocyclic Feature Chemical Significance Potential Impact
Piperazine ring Conformational flexibility Enhanced binding versatility
Nitrogen atoms Hydrogen bonding capability Improved water solubility
Benzyl substituent Hydrophobic interactions Membrane permeation
Aromatic systems π-π stacking interactions Protein binding affinity
Bromine substitution Halogen bonding Enhanced selectivity

The incorporation of the aldehyde functional group adds another dimension to the heterocyclic significance of this compound. Aldehydes are known for their reactivity toward nucleophiles, which may facilitate covalent interactions with biological targets or provide sites for further chemical elaboration. The positioning of the aldehyde group on the aromatic ring system creates opportunities for both reversible and irreversible interactions with biological macromolecules, potentially leading to enhanced or prolonged biological effects. This combination of heterocyclic stability with reactive functionality represents an important principle in modern drug design, where stable core structures are combined with reactive sites to achieve desired pharmacological profiles.

Position Within the Arylpiperazine Pharmacophore Class

The arylpiperazine pharmacophore class represents one of the most extensively studied structural motifs in contemporary medicinal chemistry, with particular significance in the development of compounds targeting serotonin receptors and other neurological targets. Long-chain arylpiperazine derivatives have emerged as a dominant structural class in the pursuit of selective serotonin receptor modulators, with numerous examples demonstrating high affinity and selectivity for specific receptor subtypes. The pharmacophore model for these compounds typically includes multiple hydrophobic and aromatic regions connected by flexible linkers, with the piperazine ring serving as a central organizing element.

This compound fits within this pharmacophore class through its incorporation of key structural elements that align with established structure-activity relationships. The benzylpiperazine moiety satisfies the requirement for an aromatic-substituted piperazine system, while the brominated benzaldehyde component provides additional aromatic character and functional diversity. The compound can be viewed as satisfying multiple regions of the arylpiperazine pharmacophore model, with the benzyl ring occupying one aromatic binding region, the piperazine ring filling the central hydrophilic space, and the bromobenzaldehyde system extending into additional hydrophobic and aromatic regions.

Recent research in arylpiperazine pharmacophore development has emphasized the importance of specific substitution patterns in determining biological activity and selectivity. The 6-bromo substitution pattern in this compound represents a strategic modification that may influence both pharmacological properties and synthetic accessibility. Studies of related arylpiperazine derivatives have demonstrated that halogen substituents can significantly impact receptor binding affinity and selectivity, often through halogen bonding interactions or alterations in electronic properties. The aldehyde functionality adds another layer of complexity to the pharmacophore, potentially serving as a site for metabolic modification or as a reactive center for covalent interactions with biological targets.

Pharmacophore Element Structural Component Potential Function
Aromatic Region 1 Benzyl ring Hydrophobic binding
Central Linker Piperazine ring Conformational control
Aromatic Region 2 Bromobenzaldehyde Secondary binding site
Reactive Center Aldehyde group Covalent interaction
Halogen Bond Donor Bromine atom Enhanced selectivity

The positioning of this compound within the broader arylpiperazine class also reflects contemporary trends toward increased structural complexity and functional diversity in drug design. While early arylpiperazine derivatives focused primarily on simple aromatic substitutions, modern approaches emphasize the incorporation of multiple functional groups that can provide orthogonal mechanisms of interaction with biological targets. This compound exemplifies this trend through its combination of traditional arylpiperazine elements with the reactive aldehyde group and the strategically positioned bromine substituent, creating a molecular architecture that may offer advantages in terms of both potency and selectivity compared to simpler analogues.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLOYLVWYQWCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196842
Record name Benzaldehyde, 2-bromo-6-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-03-1
Record name Benzaldehyde, 2-bromo-6-[4-(phenylmethyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-bromo-6-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 6-bromobenzaldehyde under specific conditions. One common method includes the use of reductive amination, where the aldehyde group of 6-bromobenzaldehyde reacts with the amine group of 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-6-bromobenzoic acid.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-6-bromobenzyl alcohol.

    Substitution: 2-(4-Benzylpiperazin-1-yl)-6-methoxybenzaldehyde (if methoxide is used).

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromobenzaldehyde structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AChE-Inhibitory Piperazine Derivatives

highlights 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivatives (e.g., compound 4a ) as potent AChE inhibitors. Key structural and functional comparisons:

Compound Substituent (Position) IC₅₀ (μM) Binding Mode Reference
4a (ortho-Cl) Cl (ortho) 0.91 Mimics donepezil in PAS*
4g (meta-OMe) OMe (meta) 5.50 Weak peripheral binding
Target compound (Br, para) Br (para) N/A Hypothesized CAS** binding

PAS: Peripheral anionic site; *CAS: Catalytic active site

  • Substituent Effects: Electron-withdrawing groups (EWGs) like Cl at ortho/para positions enhance AChE inhibition by stabilizing interactions with PAS residues.
  • Aldehyde vs. Isoindole-dione : The aldehyde group in the target compound could form reversible Schiff bases with catalytic serine residues in AChE, differing from the rigid isoindole-dione scaffold in compound 4a . This flexibility might reduce binding specificity but improve metabolic stability .

Antiplasmodial Thiazol-4-one Derivatives

describes 2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one (compound 11 ) with moderate antiplasmodial activity.

Compound Core Structure Antiplasmodial IC₅₀ (μM) Reference
Compound 11 Thiazol-4-one ~1–10 (moderate)
Target compound Benzaldehyde Untested
  • Structural Divergence : The thiazol-4-one ring in compound 11 enables π-π stacking with heme in Plasmodium parasites, a mechanism absent in the benzaldehyde-based target compound. The bromine atom may instead contribute to redox-mediated antiparasitic effects, though this remains speculative .

Meta-Substituted Piperazine Derivatives

Compound 4g (meta-OMe) from demonstrates that meta-substituents generally reduce AChE inhibition due to misalignment with PAS residues. The target compound’s para-bromine avoids this issue, suggesting superior target engagement compared to meta-substituted analogs .

Key Research Findings and Limitations

Substituent Position : Para-substituted EWGs (Cl, Br) optimize AChE inhibition, while meta-substituents (OMe) diminish activity .

Functional Group Impact : Aldehydes may offer reversible enzyme inhibition but lack the proven efficacy of isoindole-dione or thiazol-4-one cores .

Data Gaps: No direct enzymatic or in vivo data exist for 2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde. Comparisons rely on structural extrapolation.

Biological Activity

2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a bromobenzaldehyde moiety. Its chemical formula is C18H19BrN2OC_{18}H_{19}BrN_2O, and it possesses notable lipophilicity, which is often correlated with biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors.

Enzyme Inhibition

One significant area of study involves the compound's role as an inhibitor of carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The crystal structure analysis of related compounds has shown that modifications to the piperazine ring can enhance binding affinity to hCA II and VII, suggesting that similar modifications may apply to this compound .

Case Studies

  • Inhibition of Adipose Triglyceride Lipase (ATGL) : A study on hydrazone derivatives indicated that compounds similar to this compound could inhibit ATGL with IC50 values around 10 µM, highlighting the potential for lipid metabolism modulation .
  • Antidepressant Activity : Compounds containing piperazine rings have been evaluated for antidepressant effects, with some derivatives showing significant activity in animal models. This suggests that this compound may also possess psychotropic properties, although specific studies are needed to confirm this.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Electrophilic Interactions : The bromine atom facilitates electrophilic aromatic substitution reactions, which may enhance the compound's reactivity towards biological macromolecules.
  • Hydrogen Bonding : The piperazine nitrogen atoms can form hydrogen bonds with target enzymes or receptors, potentially stabilizing the binding interaction.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructureBiological Activity
3-Bromo-2-morpholinonitrobenzeneContains morpholineInhibitor of various enzymes
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideCA inhibitorSelective inhibition of hCA II and VII
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylAntidepressant potentialModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-benzylpiperazin-1-yl)-6-bromobenzaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromobenzaldehyde derivatives can react with 4-benzylpiperazine under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), using a base such as triethylamine to deprotonate intermediates. Optimization involves adjusting stoichiometry, temperature (e.g., 50–80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzylpiperazine and bromobenzaldehyde moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion [M+H]+^+ for C18H18BrN2OC_{18}H_{18}BrN_2O.
  • X-ray Crystallography : For absolute configuration, use SHELX software to refine single-crystal data .

Q. What safety protocols are essential when handling this compound due to limited toxicological data?

  • Precautions : Assume acute toxicity based on structural analogs (e.g., 4-bromobenzaldehyde derivatives). Use PPE (gloves, goggles), work in a fume hood, and implement emergency measures:

  • Skin contact: Wash with soap/water for 15 minutes .
  • Inhalation: Administer fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in acetylcholinesterase (AChE) inhibition assays?

  • Methodology :

  • Assay Validation : Replicate Ellman’s method (pH 8.0, 412 nm absorbance) with positive controls (e.g., donepezil) to calibrate enzyme activity .
  • Data Triangulation : Cross-validate results using molecular docking (AutoDock Vina) to compare binding poses with known AChE inhibitors. Discrepancies may arise from stereochemical variations or solvent effects .

Q. What strategies can improve the compound’s metabolic stability while retaining its AChE inhibitory activity?

  • Approaches :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the benzaldehyde para position to enhance lipophilicity and resistance to oxidative metabolism .
  • Prodrug Design : Mask the aldehyde group with a hydrolyzable ester to improve bioavailability .

Q. How do computational models predict the binding affinity of this compound to AChE, and what are the limitations?

  • Docking Workflow :

Prepare the protein structure (PDB: 1ACJ) using AutoDock Tools.

Define the binding site around the catalytic triad (Ser200, His440, Glu327).

Run simulations with a grid size of 60×60×60 Å and 100 genetic algorithm runs.

  • Limitations : Force fields may underestimate van der Waals interactions for bromine, requiring manual adjustment of scoring functions .

Q. What analytical methods are most effective in detecting degradation products during stability studies?

  • Techniques :

  • LC-MS/MS : Use a C18 column (2.1×50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water) to identify hydrolyzed or oxidized byproducts.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UV-Vis (λ = 254 nm) .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Solutions :

  • Standardize synthesis protocols (e.g., fixed reaction time/temperature).
  • Use internal standards (e.g., deuterated analogs) in LC-MS to normalize inter-batch analytical data .

Q. What are the critical parameters for ensuring reproducibility in crystallographic studies of this compound?

  • Guidelines :

  • Crystal growth: Optimize solvent polarity (e.g., DMF/water mixtures).
  • Data collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply SHELXL-2018 with isotropic displacement parameters for non-H atoms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Benzylpiperazin-1-yl)-6-bromobenzaldehyde

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